Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide

Description

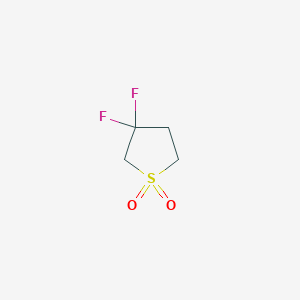

Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide (C₄H₆F₂O₂S) is a fluorinated derivative of tetrahydrothiophene 1,1-dioxide. The compound features a saturated five-membered thiophene ring with two fluorine atoms at the 3,3-positions and a sulfone group (-SO₂) at the 1-position. This structural modification significantly alters its electronic and steric properties compared to non-fluorinated analogs.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2S/c5-4(6)1-2-9(7,8)3-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYOEMBHJGNZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide typically involves the fluorination of tetrahydrothiophene followed by oxidation. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The oxidation step is commonly performed using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Common Synthetic Routes

Thiophene dioxides can be synthesized through various methods:

-

Oxidation of Thiophenes : The most common method involves the oxidation of thiophenes using organic peracids such as peracetic acid or trifluoroperacetic acid. This reaction typically occurs under neutral conditions and leads to the formation of thiophene dioxides.

-

Fluorination Reactions : The introduction of fluorine substituents can be achieved through electrophilic fluorination techniques involving reagents like xenon difluoride or difluoroiodotoluene. These reactions are often selective and can yield high levels of regioselectivity depending on the conditions used .

Reaction Conditions

The synthesis typically requires careful control of temperature and reaction time to optimize yield and selectivity. For example:

-

Oxidation : Conducted at room temperature with subsequent workup to isolate the product.

-

Fluorination : Often performed under an inert atmosphere to prevent side reactions.

Specific Reaction Types

-

Cycloaddition Reactions :

-

Thiophene dioxides can engage in [4+2] cycloadditions with various dienes, leading to complex cyclic structures.

-

They also undergo [2+4] cyclodimerization reactions under thermal conditions.

-

-

Nucleophilic Additions :

-

These compounds participate in nucleophilic additions at the sulfur atom or at the carbon atoms adjacent to the sulfur, leading to various substitution products.

-

-

Reduction and Oxidation :

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and materials due to its reactive functional groups. The compound's ability to undergo various chemical transformations makes it valuable in the development of novel compounds.

Synthesis of Specialty Chemicals

The compound is employed in the synthesis of specialty chemicals and materials. Its unique properties allow it to participate in reactions that yield various derivatives, which can be tailored for specific applications in materials science and polymer chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit potential antimicrobial activities. Studies have shown that compounds related to thiophene can inhibit the growth of certain bacteria and fungi, making them candidates for the development of new antimicrobial agents .

Anticancer Research

this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. This interaction could lead to the development of novel anticancer therapies.

Medicinal Applications

Drug Development

The unique chemical properties of thiophene derivatives make them attractive candidates for drug development. Their ability to modulate biological activity through interactions with enzymes or receptors positions them as potential lead compounds in pharmaceutical research. The exploration of these compounds may lead to new therapeutic agents targeting various diseases.

Industrial Applications

Production of Electronic Materials

Thiophene derivatives are increasingly being used in the production of electronic materials. Their conductive properties make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine enhances their stability and performance in electronic devices.

Polymer Chemistry

In polymer chemistry, thiophene-based compounds are utilized to synthesize conductive polymers. These materials have applications in flexible electronics and sensors due to their desirable electrical properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antimicrobial Properties | Demonstrated inhibition of bacterial growth in vitro. |

| Investigation into Anticancer Effects | Cancer Research | Indicated potential for selective targeting of cancer cells through specific molecular interactions. |

| Development of Conductive Polymers | Industrial Application | Showed enhanced electrical conductivity when incorporated into polymer matrices. |

Mechanism of Action

The mechanism of action of Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of fluorine atoms and the sulfone group may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 3,3-difluorotetrahydrothiophene 1,1-dioxide and related compounds:

Structural and Electronic Comparisons

- Fluorine vs. Methyl Substitution : The 3,3-difluoro derivative exhibits stronger electron-withdrawing effects compared to 3-methyltetrahydrothiophene 1,1-dioxide. This increases electrophilicity, making it more reactive in cycloaddition reactions . In contrast, methyl groups introduce steric bulk, reducing reaction rates and selectivity .

- Fluorine vs. Phenyl Substitution : The phenyl group in 3-phenyl derivatives contributes aromaticity and lipophilicity, favoring interactions with biological targets . Fluorine atoms, however, improve metabolic stability and membrane permeability due to their small size and high electronegativity .

Thermodynamic and Physical Properties

- Boiling/Melting Points : The 3,3-difluoro compound likely has a higher boiling point (~310°C) than the parent tetrahydrothiophene 1,1-dioxide (285°C) due to increased polarity and molecular weight .

- Solubility : Fluorination enhances solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs .

Biological Activity

Thiophene derivatives, including 3,3-difluorotetrahydrothiophene-1,1-dioxide, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Overview of Thiophene Derivatives

Thiophenes are five-membered aromatic heterocycles containing sulfur. Their derivatives exhibit a wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The structural diversity of thiophenes allows for the modification of their pharmacological profiles, making them attractive candidates for drug development.

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives can be achieved through various methods, including traditional and modern synthetic strategies. Recent studies have highlighted the efficacy of using catalysts such as imidazolium salts to facilitate the formation of thiophenes from aryl methyl ketones and elemental sulfur .

Table 1: Common Synthesis Methods for Thiophene Derivatives

Antimicrobial Activity

Thiophene derivatives have been evaluated for their antimicrobial properties against various pathogens. For instance, compounds derived from thiophene have shown significant activity against methicillin-resistant Staphylococcus aureus and Clostridium difficile. One study reported that a spiro-indoline-oxadiazole derivative exhibited the highest activity against C. difficile, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml .

Anticancer Activity

The anticancer potential of thiophene derivatives is notable. A recent investigation demonstrated that certain trisubstituted thiophene-3-carboxamide selenide derivatives exhibited remarkable antiproliferative activity against various cancer cell lines. One compound showed an IC50 value of less than 9 μM against HCT116 cells, indicating potent anticancer effects .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Trisubstituted Selenide | HCT116 | <9 | EGFR kinase inhibition |

| Spiro-Indoline-Oxadiazole | C. difficile | 2-4 | Antimicrobial |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene derivatives. Studies suggest that specific structural modifications can enhance their efficacy and selectivity against target enzymes or receptors. For example, the incorporation of fluorine atoms has been associated with increased potency in certain biological assays .

Case Studies

- Case Study on Antimicrobial Activity : A series of thiophene-based heterocycles were synthesized and tested against C. difficile. The study utilized molecular docking to simulate interactions with D-alanine ligase, revealing insights into binding affinities that correlate with observed antimicrobial activity .

- Case Study on Anticancer Properties : Research on trisubstituted thiophene derivatives highlighted their ability to inhibit EGFR kinase, a critical target in cancer therapy. The study reported a novel hit molecule with an IC50 value indicating strong inhibition, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the primary synthetic routes for preparing thiophene 1,1-dioxides, and how do they apply to 3,3-difluorotetrahydro derivatives?

Thiophene dioxides are typically synthesized via two routes: (1) oxidation of thiophenes using peracids (e.g., m-chloroperbenzoic acid, MCPBA) and (2) elimination of HX from substituted tetrahydrothiophene-1,1-dioxides . For fluorinated derivatives like 3,3-difluorotetrahydro-, fluorination steps (e.g., using DAST or SF₄) must precede or follow oxidation to avoid side reactions. Key intermediates include tetrahydrothiophene precursors, where fluorine substituents are introduced via nucleophilic or electrophilic fluorination. Structural confirmation requires NMR (¹⁹F, ¹H/¹³C) and mass spectrometry .

Q. How does the 1,1-dioxide moiety influence the reactivity of thiophene derivatives in cycloaddition reactions?

The 1,1-dioxide group converts thiophene into a diene, enabling Diels-Alder reactions with dienophiles (e.g., maleic anhydride). This reactivity is critical for constructing polycyclic frameworks. However, retro-cycloaddition (SO₂ extrusion) can occur under thermal conditions, requiring careful temperature control. For 3,3-difluorotetrahydro derivatives, steric and electronic effects of fluorine may modulate reaction rates and regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing fluorinated thiophene dioxides?

- ¹⁹F NMR : Directly identifies fluorine environments and confirms substitution patterns.

- ¹H/¹³C NMR : Reveals ring conformation and coupling with fluorine (e.g., J₃-F values).

- IR Spectroscopy : Detects S=O stretches (~1300–1150 cm⁻¹) and C-F bonds (~1100–1000 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, especially for fluorinated byproducts .

Advanced Research Questions

Q. How do fluorinated thiophene dioxides interact with biological targets like STAT3, and what structural features enhance inhibitory potency?

Benzo[b]thiophene-1,1-dioxide derivatives (e.g., Stattic analogs) bind to the STAT3 SH2 domain, disrupting phosphorylation. Fluorination at the 3,3-position may enhance binding via hydrophobic interactions or fluorine-mediated hydrogen bonding. Molecular docking studies suggest that substituents at the 2-position (e.g., carbonyl groups) improve affinity by occupying the hydrophobic Leu706 pocket. Activity is validated via luciferase reporter assays and IC₅₀ measurements in cancer cell lines (e.g., MDA-MB-231, IC₅₀ < 1 μM) .

Q. What experimental strategies resolve contradictions in synthetic yields or biological activity data for fluorinated thiophene dioxides?

- Synthetic Yield Variability : Optimize fluorination conditions (e.g., solvent polarity, temperature) to minimize defluorination. Monitor intermediates via LC-MS.

- Biological Data Discrepancies : Use orthogonal assays (e.g., Western blot for STAT3 phosphorylation vs. cell viability assays) to confirm target specificity. Control for off-target effects (e.g., ROS generation) using antioxidants like N-acetylcysteine .

Q. How can computational methods predict regioselectivity in cycloaddition reactions of 3,3-difluorotetrahydrothiophene dioxides?

Density Functional Theory (DFT) calculations model transition states to identify favored diene conformations. For fluorinated derivatives, electron-withdrawing fluorine atoms polarize the diene, directing dienophiles to specific positions (e.g., para to fluorine). Solvent effects (e.g., toluene vs. DMF) are incorporated via continuum models to refine predictions .

Q. What role do fluorinated thiophene dioxides play in catalytic systems, such as oxidative desulfurization?

TiO₂/SiO₂ nanocomposites functionalized with thiophene dioxides catalyze oxidative desulfurization (ODS) of dibenzothiophene (DBT) using H₂O₂. Fluorination increases catalyst acidity, enhancing DBT adsorption. Key metrics include sulfur removal efficiency (>90% at 60°C) and recyclability (≥5 cycles without activity loss) .

Q. What challenges arise in synthesizing enantiopure 3,3-difluorotetrahydrothiophene dioxides, and how are they addressed?

- Racemization Risk : Fluorine's electronegativity can destabilize chiral centers. Use low-temperature asymmetric catalysis (e.g., organocatalysts) or chiral auxiliaries.

- Purification : Separate diastereomers via chiral HPLC or crystallization. Validate enantiomeric excess (ee) using chiral shift reagents in ¹⁹F NMR .

Methodological Guidance

- Synthetic Protocols : Prefer MCPBA over H₂O₂ for controlled oxidation to avoid over-oxidation .

- Biological Assays : Include STAT3-negative cell lines (e.g., HEK293) as controls to confirm pathway specificity .

- Computational Tools : Use AutoDock Vina for docking studies and Gaussian16 for DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.